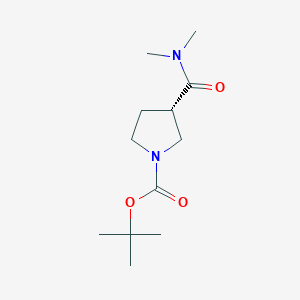

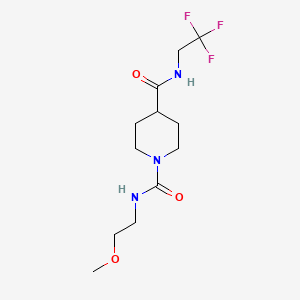

![molecular formula C15H10F3N5S2 B2985657 5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 338414-85-0](/img/structure/B2985657.png)

5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” is an organic compound . It is also known as “5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole” and "2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol" .

Synthesis Analysis

The synthesis of “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” involves the reaction of “ethyl 4,4,4-trifluoroacetoacetate” with “methylhydrazine” in ethanol at room temperature . The reaction mixture is heated to 80°C for 15 hours, then cooled to room temperature. Sodium hydroxide is added all at once and the mixture is stirred for 1 hour at room temperature .Molecular Structure Analysis

The molecular formula of “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” is C5H5F3N2O . Its average mass is 166.101 Da and its monoisotopic mass is 166.035400 Da .Physical And Chemical Properties Analysis

“1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” appears as yellow crystals . It has a melting point of 177-179°C . The density is predicted to be 1.50±0.1 g/cm3 .科学的研究の応用

Synthesis and Biological Activities

Antioxidant and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives, containing pyrazole, have shown significant antioxidant and analgesic properties. These compounds were synthesized and evaluated for their in vivo analgesic and in vitro antioxidant activities, indicating potential therapeutic applications (Karrouchi et al., 2016).

Synthesis Optimization : Research has focused on optimizing synthesis conditions for N-R-2-(5-(5-methyl-1 H -pyrazole-3-yl)-4-phenyl-4 H -1,2,4-triazole-3-ylthio)acetamides. This study emphasized the significance of heterocyclic compounds in drug discovery, highlighting the potential for creating drugs with a wide spectrum of action (Hotsulia & Fedotov, 2019).

Pharmaceutical Importance of Pyrazole and Triazole Derivatives : The strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy has been emphasized due to their chemical modification possibilities and significant pharmacological potential. These derivatives play a crucial role in influencing the formation of certain types of biological activities (Fedotov et al., 2022).

DNA Gyrase B Inhibitor and Antibacterial Agent : Synthesized Schiff bases of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols have been identified as potential DNA gyrase B inhibitors and possess antibacterial, anti-inflammatory, and antioxidant properties. This research contributes to the development of new antibacterial agents (Kate et al., 2018).

Antimicrobial Activities : Novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties have been synthesized and displayed promising antimicrobial activities. This synthesis technique provides insights into developing potential antimicrobial agents (Idrees et al., 2019).

Antioxidant Activities : Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole have been synthesized and demonstrated moderate antiradical activity. This highlights the potential of these compounds in antioxidant applications (Gotsulya, 2020).

Antitumor and Antimicrobial Activities : Thiophene-2-carbonyl isothiocyanate derivatives, including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole, were evaluated for their antitumor and antimicrobial activities. This research provides a foundation for potential therapeutic applications in cancer and microbial infections (Nassar et al., 2018).

Antimicrobial Agents Synthesis : The synthesis of new 1,2,4-triazoles and their derivatives as potential antimicrobial agents demonstrates the relevance of these compounds in addressing microbial resistance. This research contributes to the ongoing efforts in discovering new antimicrobial drugs (Bayrak et al., 2009).

Safety and Hazards

When handling “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol”, it is recommended to wear appropriate protective equipment, including protective glasses, gloves, and clothing . Avoid contact with skin and inhalation of its vapors . If it comes into contact with the skin, it should be washed off immediately with water . It should be handled under well-ventilated conditions .

作用機序

Mode of Action

The exact mode of action of the compound is currently unknown due to the lack of specific information . The trifluoromethyl group in the compound may play a crucial role in these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness

特性

IUPAC Name |

3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N5S2/c1-22-13-9(11(21-22)15(16,17)18)7-10(25-13)12-19-20-14(24)23(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLRZVZVKSGHKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C3=NNC(=S)N3C4=CC=CC=C4)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)

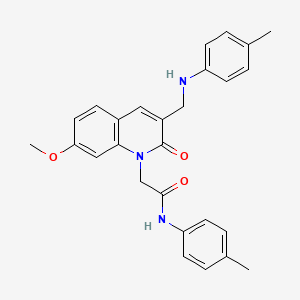

![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)

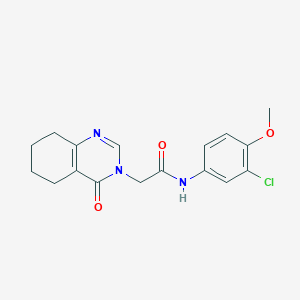

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)

![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)

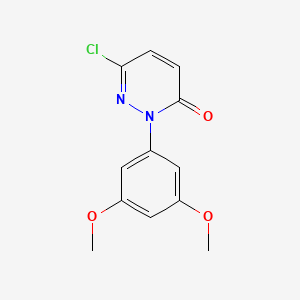

![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2985593.png)

![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)